molecular formula C27H27N3O4S B5051003 [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

Cat. No.: B5051003
M. Wt: 489.6 g/mol
InChI Key: LCPUWHBQLAFFHS-UHFFFAOYSA-N
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Description

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxyphenyl, dioxopyrrolidinyl, methoxyphenylmethyl, and phenylcarbamimidothioate groups.

Properties

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-3-34-23-15-11-21(12-16-23)30-25(31)17-24(26(30)32)35-27(29-20-7-5-4-6-8-20)28-18-19-9-13-22(33-2)14-10-19/h4-16,24H,3,17-18H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUWHBQLAFFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC3=CC=C(C=C3)OC)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the ethoxyphenyl and methoxyphenylmethyl precursors, followed by their coupling with the dioxopyrrolidinyl and phenylcarbamimidothioate moieties under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, and alcohols, or electrophiles like alkyl halides and acyl chlorides, under appropriate solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A cationic surfactant with antiseptic properties.

Uniqueness

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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